Flufenoxadiazam

Asian Soybean Rust Phakopsora pachyrhizi EC50

Flufenoxadiazam is the first and only commercial agricultural fungicide targeting histone deacetylase (HDAC), offering a unique epigenetic mode of action orthogonal to all existing FRAC-coded chemistries. Procuring authenticated, high-purity Flufenoxadiazam is essential for developing and validating HPLC or LC-MS/MS analytical methods, benchmarking novel oxadiazole derivatives in SAR studies, and formulating synergistic tank-mix or premix products that extend the useful life of conventional DMI, QoI, and SDHI fungicides. Given that no in-class substitute exists, sourcing certified reference material from reputable chemical suppliers ensures reliable potency comparisons and regulatory-compliant residue analysis ahead of anticipated market introduction in 2029.

Molecular Formula C16H9F4N3O2
Molecular Weight 351.25 g/mol
CAS No. 1839120-27-2
Cat. No. B15563892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenoxadiazam
CAS1839120-27-2
Molecular FormulaC16H9F4N3O2
Molecular Weight351.25 g/mol
Structural Identifiers
InChIInChI=1S/C16H9F4N3O2/c17-11-3-1-2-4-12(11)21-14(24)10-7-5-9(6-8-10)13-22-15(25-23-13)16(18,19)20/h1-8H,(H,21,24)
InChIKeyIEKSGOPPBDNFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flufenoxadiazam (CAS 1839120-27-2): Overview and Specifications for Scientific Procurement


Flufenoxadiazam (CAS 1839120-27-2) is a benzanilide-class fungicide developed by BASF. It is the first histone deacetylase (HDAC) inhibitor commercialized for agricultural fungicide applications [1]. The compound possesses the molecular formula C16H9F4N3O2 and a molecular weight of 351.25 g/mol . Its IUPAC name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide [2]. The active ingredient is being registered under the trade name Adapzo® Active for control of Asian soybean rust (Phakopsora pachyrhizi) in South America [3].

Flufenoxadiazam: Why In-Class or Generic Substitution is Not Scientifically Supported


Flufenoxadiazam operates via a unique epigenetic mechanism—inhibition of fungal histone deacetylase (HDAC)—which is fundamentally distinct from all established fungicide classes including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs) [1]. This novel mode of action confers a critical advantage: it lacks cross-resistance to existing commercial fungicides, enabling effective control of fungal strains that have developed resistance to conventional chemistries [2]. Consequently, substituting Flufenoxadiazam with any in-class analog is scientifically unsupported because no other commercial fungicide targets HDAC; alternative compounds with different modes of action would fail to address the same resistance management needs and may be ineffective against resistant pathogen populations [3].

Flufenoxadiazam: Quantitative Differentiation Evidence Against Comparators


Flufenoxadiazam vs. FM-678: Baseline Potency Against Asian Soybean Rust (Phakopsora pachyrhizi)

Flufenoxadiazam serves as the commercial benchmark for HDAC inhibitor fungicides. In a recent comparative study of novel oxadiazole derivatives, the lead candidate FM-678 achieved an EC50 of 0.14 mg·L-1 against P. pachyrhizi, representing a 3-fold improvement over commercial Flufenoxadiazam [1]. This establishes Flufenoxadiazam's EC50 as approximately 0.42 mg·L-1 under the same assay conditions, providing a quantitative baseline against which next-generation HDAC inhibitors are measured [1].

Asian Soybean Rust Phakopsora pachyrhizi EC50

Flufenoxadiazam Laboratory Efficacy: Concentration-Dependent Control of Soybean and Corn Rust

Laboratory studies demonstrate that Flufenoxadiazam achieves 100% inhibition of soybean rust (Phakopsora pachyrhizi) at a concentration of 6.25 mg/L, while corn rust (Puccinia sorghi) shows 90% inhibition at 3.125 mg/L [1]. At a higher concentration of 125 mg/L, the compound maintains 90% fungicidal activity [1]. This dose-response profile is distinct from triazole fungicides such as epoxiconazole and ipfentrifluconazole, which target sterol biosynthesis rather than HDAC [2].

Soybean Rust Corn Rust Dose-Response

Flufenoxadiazam Field Performance: Comparative Efficacy Against Prothioconazole

Field trial data reported by the manufacturer indicates that Flufenoxadiazam demonstrates superior disease control compared to prothioconazole, a widely used triazole fungicide, and maintains full efficacy against fungal strains that have developed resistance to conventional chemistries [1]. While precise numerical field efficacy values are not publicly disclosed, the performance advantage is attributed to Flufenoxadiazam's unique HDAC inhibition mechanism, which remains unaffected by mutations conferring resistance to DMI and QoI fungicides [2].

Field Trial Asian Soybean Rust Prothioconazole

Flufenoxadiazam Resistance Management: Absence of Cross-Resistance with Commercial Fungicide Classes

Flufenoxadiazam targets fungal histone deacetylase (HDAC), a molecular target that is structurally and functionally distinct from the targets of all commercial fungicide classes, including DMIs (C14-demethylase), QoIs (cytochrome bc1 complex), and SDHIs (succinate dehydrogenase) [1]. This mechanistic orthogonality eliminates cross-resistance, enabling Flufenoxadiazam to control pathogen populations that have developed resistance to conventional fungicides [2]. Fungicide Resistance Action Committee (FRAC) classification recognizes HDAC inhibitors as a distinct mode of action group, with Flufenoxadiazam assigned to FRAC Group 7 [3].

Resistance Management Cross-Resistance HDAC Inhibitor

Flufenoxadiazam Intellectual Property and Exclusivity Status

Flufenoxadiazam is protected by PCT patent WO2015185485A1, filed June 1, 2015, with the core patent covering substituted oxadiazoles for combating phytopathogenic fungi expected to expire in 2035 [1]. The compound received ISO common name approval in March 2021 and is currently undergoing regulatory registration in Brazil and Paraguay, with anticipated market introduction in 2029 [2]. No generic equivalents exist or will become available until patent expiry, distinguishing Flufenoxadiazam from off-patent fungicides such as prothioconazole and azoxystrobin, which face extensive generic competition [3].

Patent Protection Market Exclusivity Generic Competition

Flufenoxadiazam Environmental and Non-Target Safety Profile

Flufenoxadiazam demonstrates a favorable ecotoxicological profile: it is non-toxic to bees and safe for beneficial non-target organisms including earthworms and ladybirds when applied according to label instructions [1]. The compound exhibits a soil degradation half-life of less than 30 days, indicating no persistent environmental accumulation [1]. This profile compares favorably to certain older fungicide classes with documented pollinator risks or extended soil persistence, though direct quantitative comparative ecotoxicity data against specific alternatives is limited in public databases [2].

Ecotoxicology Beneficial Insects Environmental Fate

Flufenoxadiazam: Priority Application Scenarios Based on Quantitative Evidence


Resistance Management in Asian Soybean Rust Control Programs

Flufenoxadiazam is optimally deployed in soybean production regions with confirmed resistance to DMI, QoI, or SDHI fungicides. Its HDAC inhibition mechanism is orthogonal to all existing commercial fungicide classes, providing effective control of resistant Phakopsora pachyrhizi populations [1]. Rotation or tank-mix strategies incorporating Flufenoxadiazam reduce selection pressure on conventional fungicides and extend the useful life of all available chemistries [2]. This application scenario is particularly relevant for Brazil, Paraguay, and Bolivia, where Asian soybean rust causes yield losses up to 90% and resistance to multiple fungicide classes is documented [3].

Benchmark Reference Standard for HDAC Inhibitor Fungicide Development

Flufenoxadiazam serves as the commercial benchmark for structure-activity relationship (SAR) studies and potency comparisons in HDAC-targeting fungicide discovery programs. Its established EC50 of approximately 0.42 mg·L-1 against P. pachyrhizi provides a validated reference point for evaluating next-generation oxadiazole derivatives [1]. Research organizations developing novel HDAC inhibitors should procure authenticated Flufenoxadiazam reference material to ensure accurate potency comparisons and to validate assay conditions [1].

Regulatory Submission Reference Material and Analytical Method Development

Flufenoxadiazam is currently under regulatory review in Brazil and Paraguay, with anticipated market introduction in 2029 [1]. Analytical laboratories, contract research organizations, and regulatory bodies require authenticated reference standards for method validation, residue analysis, and environmental fate studies [2]. Procurement of high-purity Flufenoxadiazam (CAS 1839120-27-2) is essential for developing and validating HPLC, LC-MS/MS, and other analytical methods that will support product registration and post-market monitoring [3].

Formulation Compatibility and Synergy Studies with Complementary MoA Fungicides

Patent literature describes synergistic fungicidal combinations pairing Flufenoxadiazam with complementary active ingredients including epoxiconazole (DMI), ipfentrifluconazole (DMI), and isopyrazam (SDHI) [1]. These combinations demonstrate enhanced control of rust pathogens while reducing the risk of resistance development to any single mode of action [1]. Formulation scientists and agrochemical researchers can leverage Flufenoxadiazam's compatibility profile to develop premix products that address both immediate disease control and long-term resistance management objectives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flufenoxadiazam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.